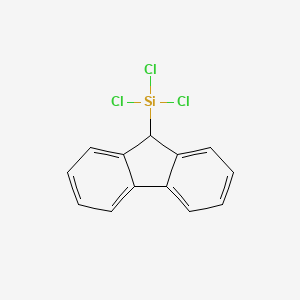
Trichloro(9H-fluoren-9-yl)silane
概要
説明
Trichloro(9H-fluoren-9-yl)silane: is a chemical compound with the molecular formula C13H7Cl3Si. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a silicon atom bonded to three chlorine atoms and a fluorenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Trichloro(9H-fluoren-9-yl)silane can be synthesized through the reaction of fluorene with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows: [ \text{Fluorene} + \text{Trichlorosilane} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of reactants, precise control of reaction temperature and pressure, and the use of advanced catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: Trichloro(9H-fluoren-9-yl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophiles: Alkoxides, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
科学的研究の応用
Chemistry: Trichloro(9H-fluoren-9-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. It is also utilized in the manufacture of electronic components due to its ability to form stable, insulating layers.
作用機序
The mechanism of action of trichloro(9H-fluoren-9-yl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-based compounds. The fluorenyl group can also participate in π-π interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Trimethylsilylfluorene: Contains a trimethylsilyl group instead of a trichlorosilyl group.
Dichlorofluorenylsilane: Contains two chlorine atoms instead of three.
Fluorenylmethoxysilane: Contains a methoxy group instead of chlorine atoms.
Uniqueness: Trichloro(9H-fluoren-9-yl)silane is unique due to its combination of a fluorenyl group and a trichlorosilyl group. This structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.
特性
IUPAC Name |
trichloro(9H-fluoren-9-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3Si/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCWIWBEFXQVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)
![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)
![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)

![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)









